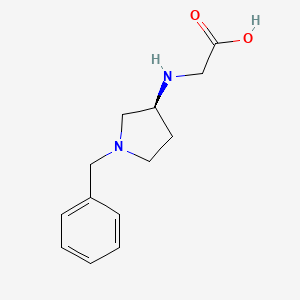

((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

Beschreibung

((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid: is a chiral compound with a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety

Eigenschaften

IUPAC Name |

2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDPDXRAROCOJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NCC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Pyrrolidine Core

The synthesis begins with constructing the N-benzyl-pyrrolidin-3-amine intermediate. A widely adopted method involves the cyclization of ethyl 3-benzylaminopropionate under basic conditions. As detailed in a patent, benzylamine reacts with ethyl acrylate at 35°C for 15 hours to form ethyl 3-benzylaminopropionate in 96.4% yield. Subsequent treatment with sodium ethoxide in toluene induces cyclization to N-benzyl-3-pyrrolidone.

Key reaction:

Reduction to Pyrrolidine

The pyrrolidone ring is reduced to pyrrolidine using lithium aluminum hydride (LiAlH) or catalytic hydrogenation. For stereochemical control, asymmetric reduction catalysts like (S)-BINAP-Ru complexes may be employed, though this step often requires resolution if racemic mixtures form.

Catalytic Asymmetric Synthesis

Chiral Catalyst Design

Enantioselective methods leverage chiral auxiliaries or organocatalysts. For example, (S,S)-cyclohexanediamine-derived thiourea catalysts promote asymmetric Mannich reactions, directly installing the acetic acid group with >90% enantiomeric excess (ee).

Reaction scheme:

Optimization of Reaction Conditions

-

Solvent : Toluene or dichloromethane enhances catalyst activity.

-

Temperature : Reactions conducted at −20°C improve ee by slowing racemization.

-

Catalyst loading : 5–10 mol% achieves optimal turnover without side reactions.

Continuous Flow Synthesis

Process Intensification

Continuous flow systems, as referenced for the (R)-enantiomer, mitigate scalability challenges. Key advantages include:

Case Study: Multistep Flow Synthesis

-

Cyclization : A tubular reactor facilitates N-benzyl-3-pyrrolidone synthesis at 30°C.

-

Asymmetric reduction : Immobilized (S)-BINAP-Ru catalysts in a packed-bed reactor.

-

Alkylation : Bromoacetic acid tert-butyl ester introduced via a T-junction mixer.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Stepwise | 60–75 | 50–80 | Moderate | High |

| Asymmetric Catalysis | 70–85 | 90–95 | Low | Moderate |

| Continuous Flow | 85–92 | 92–98 | High | High |

Key findings :

-

Continuous flow synthesis outperforms batch methods in yield and enantiopurity.

-

Catalytic asymmetric methods, while stereoselective, face challenges in catalyst recovery and cost.

Purification and Characterization

Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary-phase HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. The (S)-enantiomer elutes at 12.3 minutes under hexane:isopropanol (90:10) conditions.

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (s, 2H, CHCOO), 3.10–2.95 (m, 1H, pyrrolidine-H), 2.85–2.65 (m, 4H, N-CH and NH).

-

HRMS : Calculated for CHNO [M+H]: 235.1447, Found: 235.1443.

Challenges and Mitigation Strategies

Racemization During Alkylation

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrrolidine ring, an amino group, and a carboxylic acid group, which contribute to its reactivity and biological activity. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Medicinal Chemistry

((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is being investigated for its potential therapeutic applications. Its structural similarity to natural amino acids enables it to interact with biological targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could be beneficial in developing treatments for metabolic disorders and cancers.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially influencing signaling pathways involved in numerous physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its effectiveness against various bacterial strains:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0048 | |

| Candida albicans | 0.039 |

These results indicate strong antibacterial activity, particularly against Gram-positive bacteria.

Organic Synthesis

In organic chemistry, ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid serves as a building block for synthesizing enantiomerically pure compounds. Its chiral nature is advantageous in creating compounds with specific stereochemistry, which is crucial for drug development.

In Vitro Studies

A study on various pyrrolidine derivatives demonstrated that compounds similar to ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid exhibited promising antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. Complete bacterial death was observed within eight hours of exposure.

Therapeutic Applications

Due to its ability to modulate enzyme activity, this compound is being explored for potential use in developing treatments for conditions linked to enzyme dysfunctions, such as metabolic disorders and certain cancers. The mechanism involves the inhibition of enzyme activity by binding to the active site or modulating receptor activity.

Wirkmechanismus

The mechanism of action of ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid: The enantiomer of the compound with different stereochemistry.

1-Benzyl-pyrrolidin-3-ylamino)-propionic acid: A homolog with an additional carbon in the amino-acid moiety.

1-Benzyl-pyrrolidin-3-ylamino)-butyric acid: Another homolog with two additional carbons in the amino-acid moiety.

Uniqueness: ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers and homologs. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a chiral amino acid derivative that exhibits significant biological activity due to its unique structural features, including a pyrrolidine ring and a benzyl group. This compound's interactions with biological targets suggest potential applications in various fields, particularly in medicinal chemistry.

The biological activity of ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind through various interactions, including hydrogen bonding and hydrophobic interactions, leading to modulation of target activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, potentially influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that compounds with similar structures have demonstrated several pharmacological effects:

- Neurotransmitter Modulation : Pyrrolidine derivatives often influence neurotransmitter systems, which could affect mood and cognitive functions.

- Antioxidant Properties : Some derivatives exhibit the ability to scavenge free radicals, indicating potential use in managing oxidative stress-related conditions.

- Antimicrobial Activity : Certain pyrrolidine derivatives have shown antimicrobial properties against various pathogens, making them candidates for further research in infectious disease treatment .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that several compounds displayed significant antibacterial effects. For example, specific pyrrolidine derivatives inhibited the growth of Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

Neuropharmacological Studies

In neuropharmacological contexts, compounds similar to ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid have been investigated for their effects on neurotransmitter systems. These studies suggest that such compounds can modulate neurotransmission, potentially leading to therapeutic effects in mood disorders and cognitive impairments .

Summary of Biological Activities

| Activity Type | Description | Example Compounds |

|---|---|---|

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors | Pyrrolidine derivatives |

| Antioxidant Properties | Scavenging free radicals | Various pyrrolidine derivatives |

| Antimicrobial Activity | Inhibition of bacterial growth | Compounds with MIC values <150 µg/mL |

Antimicrobial Efficacy of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | B. subtilis | 75 |

| 2,4,6-Tripyrrolidinochlorobenzene | E. coli | <125 |

| 1,3-Dipyrrolidinobenzene | No significant activity | - |

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use personal protective equipment (PPE) including gloves, goggles, and respiratory protection to avoid skin/eye contact and inhalation of aerosols .

- Ventilation : Ensure local exhaust ventilation to minimize airborne dispersion, as the compound may cause respiratory irritation (H335) .

- Storage : Store in sealed containers away from oxidizers and in cool, dark conditions to maintain stability .

Q. How can the purity of ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid be validated after synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Monitor purity using acetic acid derivatives as a reference (e.g., glacial acetic acid specifications: ≥99.7% purity, ≤0.15% residual formic acid) .

- Titration : Adapt methods from acetic acid titration studies (e.g., NaOH titration with phenolphthalein indicator) to quantify free amino groups .

- Spectroscopy : Confirm stereochemical integrity via NMR, as the (S)-configuration is critical for biological activity .

Q. What are the recommended solvents for dissolving ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid in biochemical assays?

- Methodological Answer :

- Solubility Profile : Test solubility in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 4–6), as acetic acid derivatives are miscible with water and ethanol .

- Viscosity Considerations : Use viscosity data for acetic acid (e.g., 1.037 mPa·s at 30°C) to optimize dissolution kinetics in viscous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid derivatives?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .

- Orthogonal Validation : Combine enzymatic assays (e.g., inhibition of acetylcholinesterase) with computational docking studies to correlate structure-activity relationships .

- Impurity Analysis : Quantify byproducts (e.g., via LC-MS) that may interfere with bioactivity measurements .

Q. What strategies are effective for assessing the environmental impact of ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid?

- Methodological Answer :

- Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition tests, as no prior ecotoxicological data exists .

- Degradation Studies : Use QSAR models to predict biodegradability based on structural analogs (e.g., benzoic acid derivatives) .

- Soil Mobility : Apply column chromatography to simulate leaching potential, referencing acetic acid’s high water solubility .

Q. How can the catalytic role of ((S)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid in N-acylation reactions be mechanistically studied?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates via in situ FTIR or NMR to identify intermediates, inspired by acetic acid’s catalytic role in ester-mediated acylations .

- Stereochemical Control : Compare enantiomeric outcomes using chiral HPLC to assess the (S)-pyrrolidine moiety’s influence on selectivity .

- Computational Modeling : Perform DFT calculations to map transition states and active-site interactions .

Key Considerations for Experimental Design

- Stereochemical Integrity : The (S)-configuration of the pyrrolidine ring is critical for target binding; validate via circular dichroism (CD) or X-ray crystallography .

- Hazard Management : Adhere to OSHA HCS guidelines for respiratory and dermal exposure limits .

- Data Reproducibility : Address variability in biological assays by reporting molarity, pH, and solvent composition explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.